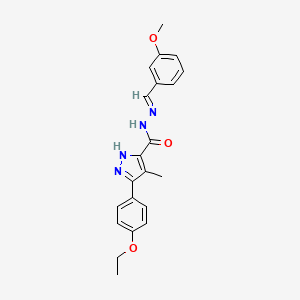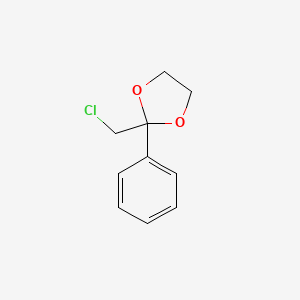
4-Nitro-1,3-diphenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1,3-diphenylpentan-1-one is an organic compound with the molecular formula C17H17NO3. It is characterized by the presence of a nitro group (-NO2) and two phenyl groups attached to a pentanone backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1,3-diphenylpentan-1-one typically involves the nitration of 1,3-diphenylpentan-1-one. The reaction is carried out using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitro-1,3-diphenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-1,3-diphenylpentan-1-one.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Nitro-1,3-diphenylpentan-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Nitro-1,3-diphenylpentan-1-one involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 4-Methyl-4-nitro-1,3-diphenylpentan-1-one
- 4-Nitro-1,3-diphenylbutan-1-one
- 4-Nitro-1,3-diphenyl-1-pentanone
Comparison: 4-Nitro-1,3-diphenylpentan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity. Compared to its analogs, it exhibits different reactivity patterns in oxidation and reduction reactions, making it a valuable compound for specific synthetic applications .
Propiedades
Número CAS |
6277-76-5 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
4-nitro-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C17H17NO3/c1-13(18(20)21)16(14-8-4-2-5-9-14)12-17(19)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3 |
Clave InChI |
ZISZMLQGFYEQMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)



![3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid](/img/structure/B11997404.png)
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11997442.png)
